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Compound of Interest

N-(5-Chloro-2-
Compound Name:
methylphenyl)acetamide

Cat. No.: B043021

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for N-(5-
Chloro-2-methylphenyl)acetamide (CAS No: 5900-55-0), a compound of interest in
pharmaceutical and agrochemical research. Due to the limited availability of published
experimental spectra for this specific molecule, this document outlines the predicted spectral
characteristics based on its chemical structure. Furthermore, it details standardized
experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data, which are crucial for the structural elucidation and quality
control of this and similar compounds.

Compound at a Glance
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Property Value

Chemical Name N-(5-Chloro-2-methylphenyl)acetamide

Synonyms 2-Aceta-mido-4-chlorotoluene, 4-Chloro-2-
acetaminotoluene

CAS Number 5900-55-0[1][2]

Molecular Formula CoH10CINO

Molecular Weight 183.64 g/mol [2][3]

Melting Point 129-130 °CJ[4]

Predicted Spectral Data

While experimental data is not readily available in public databases, the following tables
summarize the expected spectral features for N-(5-Chloro-2-methylphenyl)acetamide based
on its structure and typical values for similar compounds.

Table 1: Predicted *H NMR Spectral Data

Solvent: CDCIs, Reference: TMS (6 0.00 ppm)

Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

~7.8-82 Singlet 1H -NH (Amide proton)

~75 Doublet 1H Aromatic CH (H-6)

~71 Doublet of doublets 1H Aromatic CH (H-4)

~7.0 Doublet 1H Aromatic CH (H-3)
Ar-CHs (Methyl grou

~2.2 Singlet 3H ] ( Y1 group
on ring)

) CO-CHs (Acetyl
~21 Singlet 3H

methyl group)
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Table 2: Predicted **C NMR Spectral Data

Solvent: CDCIs, Reference: CDClIz (0 77.16 ppm)

Chemical Shift (6, ppm) Assignment

~ 168 C=0 (Amide carbonyl)
~ 135 Aromatic C-Cl (C-5)
~134 Aromatic C-N (C-1)

~ 130 Aromatic C-CHs (C-2)
~ 128 Aromatic CH (C-4)

~ 125 Aromatic CH (C-6)
~122 Aromatic CH (C-3)
~24 CO-CHs (Acetyl methyl)
~17 Ar-CHs (Ring methyl)

ble 3: licted | : I

Wavenumber (cm~12) Intensity Assignment

~ 3300 - 3250 Strong, Sharp N-H Stretch (Amide)

~ 3100 - 3000 Medium C-H Stretch (Aromatic)

~ 2950 - 2850 Medium C-H Stretch (Aliphatic, CHs)

~ 1670 - 1650 Strong C=0 Stretch (Amide 1)

~ 1600, 1480 Medium-Strong C=C Stretch (Aromatic ring)

~ 1550 - 1530 Strong N-H Bend (Amide II)

~ 850.- 800 Strong C-H Bend (Aromatic, out-of-
plane)

~ 750 - 700 Strong C-CI Stretch
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Table 4: Predicted Mass Spectrometry Data (Electron

lonization)
m/z Interpretation
Molecular ion peak [M]* and its isotope [M+2]*
183/185 _
due to 33Cl and 37Cl (approx. 3:1 ratio)
Fragment ion from the loss of acetyl group (-
141/143 g Yl group (
CH2CO)
Fragment ion from the loss of the entire
126/128 .
acetamide group
43 Fragment ion corresponding to [CH3CO]*

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectral data for N-(5-
Chloro-2-methylphenyl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to confirm the chemical structure.
Methodology:

o Sample Preparation: For a standard 5 mm NMR tube, dissolve approximately 5-25 mg of N-
(5-Chloro-2-methylphenyl)acetamide in about 0.6-0.7 mL of a deuterated solvent (e.g.,
Chloroform-d, CDCIs).[5][6][7] The sample should be fully dissolved; if any solid particulates
are present, the solution should be filtered through a small plug of glass wool in a Pasteur
pipette into the NMR tube.[5][7]

 Internal Standard: If the solvent does not already contain an internal standard, a small
amount of tetramethylsilane (TMS) can be added.

e Instrumentation: The spectra should be acquired on a Fourier Transform NMR spectrometer,
for example, a 400 MHz or 500 MHz instrument.
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'H NMR Acquisition:
o Acquire the spectrum at room temperature.

o Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4
seconds, and a relaxation delay of 1-2 seconds.

o A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-
noise ratio.

13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.

o Alarger number of scans will be necessary (e.g., 1024 or more) due to the lower natural
abundance of 13C.

o Alonger relaxation delay may be needed for quaternary carbons.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phasing the spectrum, and calibrating the chemical shift scale to the solvent or
TMS peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation: Place a small amount of the solid N-(5-Chloro-2-
methylphenyl)acetamide powder directly onto the ATR crystal (e.g., diamond or zinc
selenide).[8][9]

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This
will be automatically subtracted from the sample spectrum.

Sample Spectrum Acquisition:
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o Apply pressure to the sample using the instrument's pressure clamp to ensure good
contact with the crystal.[10]

o Acquire the IR spectrum, typically in the range of 4000-400 cm™1.

o Co-add a sufficient number of scans (e.g., 16-32) to achieve a high-quality spectrum.

o Data Processing: The resulting spectrum will be in terms of absorbance or transmittance
versus wavenumber (cm~1). Label the significant peaks corresponding to the functional
groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron lonization - EI):

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for a solid or through a gas chromatograph (GC-MS) if
the compound is sufficiently volatile and thermally stable.

« lonization: The sample molecules are bombarded with a beam of high-energy electrons
(typically 70 eV).[11][12] This causes the molecule to ionize and fragment.[11][13]

e Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole,
time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and their abundance is recorded.

» Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Identify the molecular ion peak and major fragment ions. The isotopic pattern for chlorine
(3°Cl and 3’Cl) should be analyzed.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound like N-(5-Chloro-2-methylphenyl)acetamide.
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Workflow for Spectroscopic Analysis of N-(5-Chloro-2-methylphenyl)acetamide
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Caption: Spectroscopic Analysis Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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